N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It’s important to understand the conditions under which the compound reacts, the products it forms, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. Techniques like mass spectrometry and infrared spectroscopy can be used to analyze the compound’s chemical properties .Scientific Research Applications
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural elucidation of related compounds, highlighting the importance of 1,2,4-triazole derivatives in pharmaceutical chemistry due to their wide range of biological activities. For instance, research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors has shown potential therapeutic applications in cancer treatment by inhibiting the growth of lymphoma cells in vitro and in mouse xenograft models (Shukla et al., 2012). Similarly, the creation of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has explored their antimicrobial, antifungal, and anti-tuberculosis activities, indicating their potential as new pharmaceutical agents (MahyavanshiJyotindra et al., 2011).
Biological Activity and Potential Therapeutic Uses
The structural motif of triazole, often present in compounds like N-(2-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, is frequently explored for its biological activities. For example, studies on novel Co(II) and Cu(II) coordination complexes with pyrazole-acetamide derivatives have revealed significant antioxidant activity, which could be leveraged in developing therapeutic agents targeting oxidative stress-related diseases (Chkirate et al., 2019).
Antimicrobial and Antitumor Potential
Research into related compounds demonstrates a keen interest in their antimicrobial and antitumor potential. For instance, the synthesis and insecticidal assessment of heterocycles incorporating a thiadiazole moiety against cotton leafworm indicate the agricultural applications of these compounds in pest control (Fadda et al., 2017). Additionally, the modification of acetamide groups in PI3K inhibitors suggests a method for reducing toxicity in anticancer agents, highlighting the therapeutic relevance of structural modifications in drug design (Wang et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-3-9-17-21-22-19(24(17)23-12-7-8-13-23)26-14-18(25)20-16-11-6-5-10-15(16)4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYUJGCGXQLNIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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